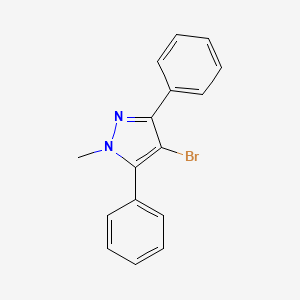

4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocyclic Systems

Pyrazole is a five-membered heterocyclic aromatic organic compound containing two adjacent nitrogen atoms. researchgate.net This ring system, first synthesized by Buchner in 1889, is a fundamental scaffold in heterocyclic chemistry. iucr.org Pyrazole is considered an azole, specifically a 1,2-diazole, and its structure is characterized by a planar, five-membered ring with three carbon atoms and two adjacent nitrogen atoms. researchgate.netresearchgate.net

The pyrazole ring is aromatic, possessing a delocalized π-electron system that imparts significant stability. iucr.org It is a weak base, with the nitrogen at position 2 being basic and reactive towards electrophiles, while the nitrogen at position 1 is pyrrole-like and generally unreactive unless deprotonated by a strong base. researchgate.netacs.org The presence of two nitrogen atoms allows for the formation of intermolecular hydrogen bonds in N-unsubstituted pyrazoles, leading to relatively high melting points compared to their N-substituted counterparts. iucr.org

The chemical reactivity of the pyrazole nucleus is influenced by the electron distribution within the ring. It is susceptible to electrophilic substitution reactions, which predominantly occur at the C4 position due to its higher electron density. cardiff.ac.uk This reactivity allows for the introduction of various functional groups onto the pyrazole core, leading to a vast array of derivatives.

Academic Relevance of Pyrazole Derivatives as Core Scaffolds

The pyrazole moiety is considered a "pharmacophore," a molecular framework that carries the essential features responsible for a drug's biological activity. mdpi.com Consequently, pyrazole derivatives have attracted immense interest from researchers in medicinal chemistry, agrochemicals, and materials science. iucr.orgchemicalbook.com The versatility of the pyrazole scaffold allows for the synthesis of compounds with a wide spectrum of pharmacological properties.

Many commercially successful drugs are built upon a pyrazole core, highlighting the academic and industrial importance of this heterocyclic system. Notable examples include:

Celecoxib: A selective COX-2 inhibitor used as a nonsteroidal anti-inflammatory drug (NSAID).

Sildenafil: Used to treat erectile dysfunction and pulmonary arterial hypertension.

Rimonabant: An anorectic anti-obesity drug.

Stanozolol: A synthetic anabolic steroid.

In the field of agrochemicals, pyrazole derivatives are utilized as insecticides, fungicides, and herbicides. acs.org The compound Fipronil, for instance, is a broad-spectrum insecticide that acts on the central nervous system of insects. The academic pursuit of new pyrazole derivatives is driven by the potential to discover novel compounds with enhanced efficacy and specificity for various biological targets. nih.gov The synthesis of tetrasubstituted pyrazoles, such as the subject of this article, is a key area of research as it allows for fine-tuning of the molecule's steric and electronic properties to optimize its function. mdpi.com

Structural Elucidation and Naming Convention for 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole

The systematic IUPAC name "this compound" precisely describes the molecular architecture of the compound. A breakdown of the name reveals the specific arrangement of its constituent parts:

Pyrazole: This is the core heterocyclic ring, consisting of five atoms: three carbons and two adjacent nitrogens.

1H-: This indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom or, in this case, a substituent, and is not part of a double bond within the ring's tautomeric forms.

1-methyl: A methyl group (-CH₃) is attached to the nitrogen atom at position 1.

3,5-diphenyl: Two phenyl groups (-C₆H₅) are attached to the carbon atoms at positions 3 and 5 of the pyrazole ring.

4-Bromo: A bromine atom (-Br) is attached to the carbon atom at position 4.

The structure is a highly substituted, tetrasubstituted pyrazole, where each position on the heterocyclic ring bears a non-hydrogen substituent. The synthesis of such compounds often involves a multi-step process. A common and plausible synthetic route begins with the condensation of a 1,3-dicarbonyl compound, in this case, 1,3-diphenyl-1,3-propanedione, with methylhydrazine to form the 1-methyl-3,5-diphenyl-1H-pyrazole precursor. This is a variation of the classic Knorr pyrazole synthesis. The final step is the regioselective electrophilic bromination of this precursor. The C4 position of the pyrazole ring is the most nucleophilic and is thus the primary site for electrophilic attack, leading to the desired 4-bromo product.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃BrN₂ |

| CAS Number | 57389-74-9 acs.org |

| Molecular Weight | 313.19 g/mol |

| Appearance | Expected to be a solid at room temperature |

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Features |

|---|---|

| ¹H NMR | - A singlet for the N-methyl protons (δ ≈ 3.8-4.0 ppm).

|

| ¹³C NMR | - A signal for the N-methyl carbon (δ ≈ 35-40 ppm).

|

| IR Spectroscopy | - Aromatic C-H stretching vibrations (~3050-3100 cm⁻¹).

|

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, characteristic of a monobrominated compound. |

The structural integrity and conformation of such molecules are definitively confirmed using single-crystal X-ray diffraction. While a crystal structure for the title compound is not publicly available, analyses of similar structures, such as 3-(4-bromophenyl)-5-methyl-1H-pyrazole, provide valuable insight into the expected bond lengths, bond angles, and potential intermolecular interactions within the crystal lattice. researchgate.net

Properties

IUPAC Name |

4-bromo-1-methyl-3,5-diphenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2/c1-19-16(13-10-6-3-7-11-13)14(17)15(18-19)12-8-4-2-5-9-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKVWZMANZAKTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=CC=C2)Br)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613055 | |

| Record name | 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57389-74-9 | |

| Record name | 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 Methyl 3,5 Diphenyl 1h Pyrazole

Retrosynthetic Strategies for the Pyrazole (B372694) Core

Retrosynthetic analysis of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole identifies the key precursor as 1-methyl-3,5-diphenyl-1H-pyrazole. The C4-Br bond can be disconnected via an electrophilic substitution reaction, suggesting the final step is a bromination of the electron-rich pyrazole ring.

Further disconnection of the 1-methyl-3,5-diphenyl-1H-pyrazole core reveals two primary pathways based on the formation of the five-membered ring:

Cyclocondensation Route: Disconnecting the two C-N bonds of the pyrazole ring leads to a 1,3-dicarbonyl compound and a substituted hydrazine (B178648). For the target molecule, this corresponds to 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) and methylhydrazine. This is the basis of the classical Knorr pyrazole synthesis. nih.govslideshare.netjk-sci.comslideshare.net

Cycloaddition Route: A [3+2] cycloaddition approach disconnects the ring into a three-atom component (the 1,3-dipole) and a two-atom component (the dipolarophile). This could involve, for example, a nitrile imine (generated in situ from a hydrazonyl chloride) reacting with an alkyne. nih.govbohrium.comrsc.orgrsc.org

Established Routes for Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic synthesis, with several reliable methods available.

Cyclocondensation Reactions of 1,3-Dicarbonyl Compounds with Hydrazine Derivatives

The most common and classical method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov For the synthesis of the 1-methyl-3,5-diphenyl-1H-pyrazole precursor, the reaction utilizes 1,3-diphenyl-1,3-propanedione and methylhydrazine.

The reaction typically proceeds by forming a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Because a symmetrical diketone (1,3-diphenyl-1,3-propanedione) is used, the issue of regioselectivity, which can be a challenge with unsymmetrical diketones, is avoided. organic-chemistry.org The reaction is often catalyzed by acid. jk-sci.comslideshare.net Various solvents can be employed, with alcohols like ethanol (B145695) being common.

Table 1: Examples of Cyclocondensation Conditions for Pyrazole Synthesis

Reactants Catalyst/Conditions Product Type Reference 1,3-Diketone, Hydrazine Nano-SnCl4/SiO2 Substituted Pyrazoles researchgate.net Chalcone (B49325), Hydrazine Hydrate (B1144303) Acetic Acid 3,5-Diphenyl-2-pyrazoline akademisains.gov.my β-Ketoester, Hydrazine Organic or Inorganic Base (e.g., Piperidine, NaH) Pyrazolones nih.gov Chalcone, Hydrazine Mechanochemical Ball-Milling, Na2S2O8 (oxidant) 3,5-Diphenyl-1H-pyrazoles semanticscholar.orgresearchgate.netepa.gov

1,3-Dipolar Cycloaddition Reactions in Pyrazole Synthesis

The [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, is a powerful and highly regioselective method for constructing five-membered heterocycles like pyrazoles. nih.gov This approach involves the reaction of a 1,3-dipole with a dipolarophile.

For the synthesis of 1,3,5-trisubstituted pyrazoles, a common strategy is the reaction of a nitrile imine with an alkyne or an alkene. bohrium.comrsc.org Nitrile imines are typically generated in situ from precursors such as hydrazonyl chlorides in the presence of a base. nih.govrsc.org For instance, reacting a suitably substituted hydrazonyl chloride with an alkyne can provide a direct route to the 1,3,5-trisubstituted pyrazole core. nih.gov Another approach involves the reaction of N-arylhydrazones with nitroolefins, which proceeds via a stepwise cycloaddition mechanism to afford highly substituted pyrazoles with excellent regioselectivity. organic-chemistry.org Recent developments have shown that these cycloadditions can be performed under mild, metal-free conditions, enhancing their synthetic utility. rsc.orgrsc.org

A specific example leading to a structure similar to the target involves the eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction between enaminones (as alkene dipolarophiles) and in situ generated nitrilimines. mdpi.com

Catalyst-Mediated Approaches to Pyrazole Scaffolds

Catalysis plays a crucial role in enhancing the efficiency and selectivity of pyrazole synthesis. Both acid and base catalysis are frequently employed in the classical Knorr synthesis to facilitate the condensation and cyclization steps. jk-sci.comslideshare.net For example, acetic acid is commonly used as a solvent and catalyst in the reaction of chalcones with hydrazine. researchgate.netakademisains.gov.my

More advanced catalytic systems have also been developed. These include:

Lewis Acids: Catalysts like SmCl₃ and Ga(NO₃)₃ have been shown to accelerate pyrazole formation. nih.govnih.gov Zinc chloride has been used to catalyze the formation of α,β-unsaturated alkynones, which are then converted to pyrazoles. researchgate.net

Heterogeneous Catalysts: Nano-organocatalysts and solid-supported catalysts like nano-SnCl₄/SiO₂ offer advantages such as easier product purification and catalyst recycling. jk-sci.comresearchgate.net

Metal Catalysts: While not always necessary for the initial ring formation, metal catalysts are integral to multi-component reactions that build complex pyrazoles. For instance, palladium-catalyzed cross-coupling reactions can be integrated into a sequence to build biaryl-substituted pyrazoles. nih.gov

Regioselective Introduction of Substituents on the Pyrazole Ring

The final structure of this compound requires precise control over the placement of four different substituents on the pyrazole ring. This is achieved through a combination of precursor selection and regioselective functionalization of the heterocyclic core.

Strategies for 3,5-Diphenyl Substitution

The most direct and common strategy to ensure the 3,5-diphenyl substitution pattern is through the selection of an appropriate C3 building block in a cyclocondensation reaction. The use of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) as the 1,3-dicarbonyl component in the Knorr synthesis directly installs the two phenyl groups at the desired positions.

Alternatively, the 3,5-diaryl pattern can be achieved starting from chalcones (1,3-diaryl-2-propen-1-ones). The reaction of a chalcone with hydrazine hydrate typically forms a pyrazoline intermediate, which can then be oxidized to the corresponding aromatic pyrazole. akademisains.gov.mysemanticscholar.orgepa.gov This method is widely used for synthesizing various 3,5-diaryl-1H-pyrazoles. researchgate.netnih.govlookchem.com Multi-component reactions involving chalcones, thiosemicarbazide, and other reagents have also been developed to construct complex pyrazole-containing systems. researchgate.net

The N1-methyl group is introduced by using methylhydrazine as the nitrogen source in the cyclocondensation reaction. google.com Finally, the bromine atom is introduced at the C4 position. The electron-rich nature of the pyrazole ring directs electrophiles preferentially to this position, especially when C3 and C5 are already substituted. The bromination of 1-methyl-3,5-diphenyl-1H-pyrazole can be readily achieved using an electrophilic brominating agent like N-Bromosuccinimide (NBS). A related synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole from its non-brominated precursor proceeds in high yield, demonstrating the feasibility of this regioselective halogenation step. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-3,5-diphenyl-1H-pyrazole |

| 1,3-diphenyl-1,3-propanedione (Dibenzoylmethane) |

| Methylhydrazine |

| N-Bromosuccinimide (NBS) |

| Chalcone (1,3-diphenyl-2-propen-1-one) |

| Hydrazine hydrate |

| Acetic acid |

| Ethanol |

| Tin(IV) chloride |

| Silicon dioxide |

| Piperidine |

| Sodium hydride |

| Sodium persulfate |

| Samarium(III) chloride |

| Gallium(III) nitrate |

| Zinc chloride |

| Palladium |

| Thiosemicarbazide |

| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole |

N1-Methylation Protocols

The introduction of a methyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of the title compound. The precursor for this reaction is typically 3,5-diphenyl-1H-pyrazole. The selective methylation of the pyrazole nitrogen can be challenging, as the two nitrogen atoms can exhibit similar reactivity, potentially leading to a mixture of N1 and N2 isomers. acs.org

Traditional methods for N-methylation often employ reagents like methyl halides or dimethyl sulfate. acs.org However, these methods can suffer from poor regioselectivity. acs.org To address this, more selective protocols have been developed. A notable advancement involves the use of sterically bulky α-halomethylsilanes as masked methylating agents. This approach significantly enhances the selectivity for N1-alkylation over N2-alkylation. The process involves an initial N-alkylation with the bulky silyl (B83357) reagent, followed by a protodesilylation step using a fluoride (B91410) source and water to reveal the N-methyl group. This method has demonstrated the ability to achieve N1/N2 regioisomeric ratios from 92:8 to greater than 99:1 for a variety of pyrazole substrates. acs.orgnih.govresearcher.life

Another common strategy involves the deprotonation of the pyrazole NH with a suitable base, followed by quenching with an electrophilic methyl source like methyl iodide. The choice of base and solvent is crucial for the reaction's success. For instance, sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is effective for this transformation. mdpi.com The reaction proceeds by forming the pyrazolate anion, which then acts as a nucleophile, attacking the methyl iodide to form the N-methylated product.

The table below summarizes various conditions explored for the N-methylation of pyrazole rings, highlighting the impact of different reagents and solvents on the reaction outcome.

| Entry | Base | Methylating Agent | Solvent | Outcome | Reference |

| 1 | K₂CO₃ | Methyl Iodide | THF / Acetone | No product | researchgate.net |

| 2 | K₂CO₃ | Methyl Iodide | DMF / Acetonitrile (B52724) | Low yield | researchgate.net |

| 3 | NaH | Methyl Iodide | DMF | Good yield | mdpi.com |

| 4 | - | α-Halomethylsilanes | - | High selectivity and good yield | acs.orgnih.gov |

C4-Bromination Techniques: Electrophilic Halogenation (e.g., N-Bromosuccinimide)

The introduction of a bromine atom at the C4 position of the pyrazole ring is typically achieved through electrophilic halogenation. The C4 position is electron-rich and thus susceptible to attack by electrophiles. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its ease of handling and high reactivity. nih.govresearchgate.net

The reaction involves the treatment of the N1-methylated pyrazole substrate (1-methyl-3,5-diphenyl-1H-pyrazole) with NBS in a suitable solvent, such as acetonitrile or chloroform. nih.govrsc.org The reaction can be performed at room temperature, under reflux, or with microwave irradiation to accelerate the process. rsc.orgnih.gov The mechanism involves the electrophilic attack of the bromonium ion (or its equivalent) generated from NBS onto the C4 position of the pyrazole ring, followed by the loss of a proton to restore aromaticity.

In some cases, photochemical methods have been employed, where the reaction of N-substituted pyrazolin-5-ones with NBS is initiated by light. nih.gov However, for fully aromatic pyrazoles, thermal or microwave-assisted conditions are more common. The choice of conditions can be influenced by the substituents on the pyrazole ring. rsc.orgnih.gov For instance, the bromination of certain 1-methyl-6-aryl-pyrazolo[3,4-c]pyrazoles with NBS requires reflux or microwave irradiation depending on the nature of the aryl substituent. rsc.orgnih.gov

Other brominating agents like N-bromosaccharin have also been used effectively, particularly in one-pot procedures where the bromination occurs concurrently with the pyrazole ring formation. jmcs.org.mxresearchgate.net

| Substrate | Brominating Agent | Conditions | Product | Reference |

| 1-Methyl-6-aryl-pyrazolo[3,4-c]pyrazole | NBS | Acetonitrile, Reflux or Microwave | 3-Bromo-1-methyl-6-arylpyrazolo[3,4-c]pyrazole | rsc.orgnih.gov |

| N-substituted 3-methyl-2-pyrazolin-5-one | NBS | Chloroform, Photolysis | N-substituted 3-methyl-4-bromo-2-pyrazolin-5-one | nih.gov |

| 1,3-Diketone + Arylhydrazine | N-Bromosaccharin | Solvent-free, H₂SO₄/SiO₂ | 4-Bromopyrazole derivative | jmcs.org.mxresearchgate.net |

Advanced Synthetic Approaches to this compound

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign methodologies. Advanced approaches for synthesizing the title compound focus on reducing the number of steps, improving energy efficiency, and adhering to the principles of green chemistry.

One-Pot Synthesis Methodologies

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency, time, and resource conservation. researchgate.net An effective one-pot protocol for the synthesis of 4-bromopyrazole derivatives has been developed, which can be adapted for this compound. jmcs.org.mxresearchgate.net

This method involves the reaction of a 1,3-dicarbonyl compound (in this case, 1,3-diphenyl-1,3-propanedione), a hydrazine (methylhydrazine), and a brominating agent (N-bromosaccharin) in the presence of a heterogeneous catalyst like silica-supported sulfuric acid. jmcs.org.mxresearchgate.net The reaction is typically performed under solvent-free conditions by grinding the reactants together. jmcs.org.mxresearchgate.net This approach combines pyrazole ring formation and C4-bromination into a single, efficient operation, offering high yields and an eco-friendly profile. researchgate.net The use of multicomponent reactions (MCRs) is a key strategy in green chemistry, celebrated for its atom and step economy. nih.govacs.org

Microwave-Assisted Synthetic Procedures

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. rasayanjournal.co.in By using microwave irradiation, reaction times can be drastically reduced from hours to minutes, often leading to higher yields and cleaner products. researchgate.netnih.gov

This technology can be applied to various steps in the synthesis of this compound. For instance, the cyclocondensation reaction to form the pyrazole ring and the subsequent C4-bromination with NBS can both be significantly expedited using microwave heating. rsc.orgnih.govrasayanjournal.co.in In some syntheses of related pyrazole systems, microwave irradiation has been shown to enable reactions to proceed smoothly without a catalyst, further simplifying the procedure. rasayanjournal.co.in The combination of microwave heating with green solvents like water or ethanol enhances the environmental friendliness of the synthesis. nih.gov The efficiency of microwave-assisted synthesis is highlighted by comparisons with conventional heating methods, which consistently show shorter reaction times and improved yields. nih.gov

| Reaction Type | Method | Time (Conventional) | Time (Microwave) | Yield (Microwave) | Reference |

| Pyrazole Synthesis | Reflux vs. Microwave | 7-9 hours | 9-10 minutes | 79-92% | nih.gov |

| Pyrazolyl Bromide Synthesis | Reflux vs. Microwave | - | 2 hours | 77% | dergipark.org.tr |

| C-N Cross-Coupling | Conventional vs. Microwave | - | 1 hour | Good | rsc.org |

Principles of Green Chemistry in Pyrazole Synthesis

The synthesis of pyrazoles, including this compound, is increasingly guided by the principles of green chemistry. researchgate.net This philosophy aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jetir.org

Key green strategies in pyrazole synthesis include:

Waste Prevention: One-pot and multicomponent reactions minimize waste by reducing the number of separation and purification steps. nih.govjetir.org

Atom Economy: MCRs are designed to incorporate the maximum number of atoms from the reactants into the final product. acs.orgjetir.org

Safer Solvents and Auxiliaries: There is a growing emphasis on using benign solvents like water and ethanol or eliminating solvents altogether (solvent-free synthesis). researchgate.netacs.orgresearchgate.net

Energy Efficiency: Microwave and ultrasound-assisted syntheses are employed to reduce energy consumption by significantly shortening reaction times. researchgate.netnih.govjetir.org

Use of Catalysts: The use of recyclable, non-toxic catalysts, such as heterogeneous solid-supported catalysts, is preferred over stoichiometric reagents. researchgate.netacs.org

By integrating these principles, chemists can develop synthetic routes that are not only efficient but also environmentally responsible and economically viable. researchgate.netresearchgate.net

Chemical Reactivity and Derivatization Pathways of 4 Bromo 1 Methyl 3,5 Diphenyl 1h Pyrazole

Reactivity Profile of the 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole Core

The reactivity of the this compound molecule is dictated by the electronic properties of the pyrazole (B372694) ring and its substituents. The pyrazole ring is an electron-rich heterocycle, yet the specific substitution pattern of the title compound significantly modulates its chemical behavior.

The pyrazole nucleus is generally susceptible to electrophilic substitution, which overwhelmingly occurs at the C4 position in unsubstituted or less substituted pyrazoles due to the electronic stabilization of the reaction intermediate. researchgate.netrrbdavc.orgscribd.com Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and halogenation. scribd.comnih.gov

However, in the case of this compound, the carbon atoms of the heterocyclic ring are fully substituted (C3-phenyl, C4-bromo, C5-phenyl). Consequently, further electrophilic substitution reactions directly on the pyrazole core are not feasible. Any such reactions would necessarily occur on the pendant phenyl rings at the C3 and C5 positions, a process governed by the standard rules of electrophilic aromatic substitution on a substituted benzene (B151609) ring.

Direct nucleophilic aromatic substitution (SNAr) to displace the bromide at the C4 position is a theoretically possible but challenging pathway for this compound. SNAr reactions on aromatic rings typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. nih.govyoutube.com While the pyrazole ring itself is electron-deficient, the phenyl substituents on the title compound are not strongly activating for this mechanism.

Studies on related systems show that nucleophilic substitution at the C4-halo position is often facilitated by the presence of potent electron-withdrawing groups like a nitro group. osti.gov For instance, the reaction of 4-bromo-nitropyrazolecarboxylic acids with arylamines can proceed, but often requires catalysis by copper salts, indicating the difficulty of a direct, uncatalyzed displacement. osti.gov Therefore, for substrates like this compound, the SNAr pathway is generally less favorable than the transition metal-catalyzed routes described below. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

The C4-bromo substituent is an excellent functional handle for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are the most powerful and widely used methods for the derivatization of the this compound core, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki–Miyaura coupling is a highly effective method for forming C–C bonds by reacting the C4-bromo position with various organoboron compounds, typically boronic acids or their esters. This reaction is catalyzed by a palladium(0) complex and requires a base. nih.govresearchgate.net The versatility of commercially available boronic acids allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C4 position.

The general conditions involve a palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, a phosphine (B1218219) ligand, a base like K₂CO₃ or Cs₂CO₃, and a solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) with water. researchgate.netrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromopyrazoles The following table presents analogous reaction conditions from related 4-bromopyrazole systems to illustrate the scope and typical parameters of the Suzuki-Miyaura reaction.

| Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | Dioxane/H₂O | 80 | Good to Excellent |

| 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | K₂CO₃ | Dioxane/H₂O | 100 | 67-89 |

| 1-Methylpyrazole-4-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ (5) | Cs₂CO₃ | Dioxane/H₂O | 95 | 70 |

| Naphthylboronic acid | XPhosPdG2 (5) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |

Data compiled from analogous systems reported in the literature. researchgate.netresearchgate.netrsc.org

Beyond the Suzuki coupling, the C4-bromo substituent enables several other important palladium-catalyzed transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, coupling the pyrazole with a primary or secondary amine. wikipedia.org The reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃) in combination with a bulky phosphine ligand (e.g., tBuDavePhos) and a strong base such as sodium tert-butoxide. researchgate.netnih.govresearchgate.net This method provides access to a diverse range of 4-amino-pyrazole derivatives.

Heck Coupling: The Heck reaction couples the bromopyrazole with an alkene, such as styrene (B11656) or an acrylate, to form a new C-C double bond at the C4 position. wikipedia.orgyoutube.com The reaction is catalyzed by a palladium source, often Pd(OAc)₂, in the presence of a base. researchgate.netnih.govorganic-chemistry.org

Sonogashira Coupling: This reaction is used to form a C-C triple bond by coupling the bromopyrazole with a terminal alkyne. wikipedia.org The classic conditions involve a palladium(0) catalyst, a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base like triethylamine (B128534) or diisopropylamine. organic-chemistry.orglibretexts.orgyoutube.com Copper-free conditions have also been developed. nih.gov

Stille Coupling: The Stille reaction creates a C-C bond through the coupling of the bromopyrazole with an organotin reagent (organostannane). organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups but is used less frequently due to the toxicity of the tin reagents. harvard.edulibretexts.org

Functional Group Interconversions and Further Derivatization

The products obtained from the cross-coupling reactions of this compound are themselves valuable intermediates for further chemical modification. The newly introduced functional groups can be transformed to access an even broader range of derivatives.

A key synthetic strategy involves the conversion of the C4-bromo group into a more versatile intermediate. For example, lithium-halogen exchange followed by quenching with an electrophilic boron reagent (e.g., triisopropyl borate) can generate the corresponding pyrazole-4-boronic acid or its pinacol ester. researchgate.net This pyrazole boronate is a stable, key intermediate for subsequent Suzuki-Miyaura couplings, allowing for the introduction of the pyrazole moiety into other molecules. google.comsigmaaldrich.com

Table 2: Examples of Further Derivatization Pathways

| Functional Group at C4 (from Coupling) | Reagent/Reaction | Resulting Functional Group |

|---|---|---|

| -CN (from cyanation) | H₂O, H⁺ or OH⁻ (Hydrolysis) | -COOH (Carboxylic Acid) |

| -C≡CR (from Sonogashira) | H₂O, H₂SO₄, HgSO₄ (Hydration) | -C(=O)CH₂R (Ketone) |

| -NHR (from Buchwald-Hartwig) | R'COCl (Acylation) | -N(R)C(=O)R' (Amide) |

| -CH=CHR (from Heck) | H₂, Pd/C (Hydrogenation) | -CH₂CH₂R (Alkane) |

These subsequent transformations significantly expand the synthetic utility of the title compound, enabling its use as a scaffold in the construction of complex, polyfunctional molecules. nih.gov

Modifications at the N1-Methyl Group

The N1-methyl group of the pyrazole ring, while generally stable, can be a site for chemical modification, primarily through demethylation or oxidation reactions.

N-Demethylation: The removal of the methyl group from the N1 position of pyrazoles is a known transformation, though it often requires forcing conditions. Classical methods for demethylation of aryl methyl ethers, which can be conceptually extended to N-methyl heterocycles, involve heating with strong acids like hydrogen bromide or hydrogen iodide, or using molten pyridine (B92270) hydrochloride. growingscience.com These harsh conditions can potentially lead to undesired side reactions on the pyrazole core or the phenyl substituents. More contemporary methods might offer milder alternatives, but specific studies on the demethylation of 1-methyl-3,5-diphenyl-1H-pyrazole derivatives are not extensively documented. The process would yield the corresponding N-H pyrazole, 4-bromo-3,5-diphenyl-1H-pyrazole, opening up pathways for re-alkylation or N-arylation with different substituents at the N1 position.

Oxidation of the N1-Methyl Group: While less common, the N1-methyl group could potentially undergo oxidation to a hydroxymethyl or formyl group. For instance, the related compound 3,5-diphenylpyrazole (B73989) has been converted to 1-hydroxymethyl-3,5-diphenylpyrazole by treatment with formaldehyde. baranlab.org This suggests that under controlled conditions, the N1-methyl group of the target compound might be amenable to oxidation, providing a handle for further functionalization. However, specific protocols for the direct oxidation of the N1-methyl group in 1-methyl-3,5-diphenyl-1H-pyrazole are not readily found in the literature, and such reactions would need to be developed.

A recent development in the methylation of pyrazoles involves the use of α-halomethylsilanes as masked methylating reagents, which show high selectivity for the N1 position. nih.govkuleuven.benih.gov This method, while focused on synthesis rather than derivatization of the N-methyl group itself, highlights the ongoing efforts to control reactivity at the pyrazole nitrogens.

Functionalization of the Phenyl Substituents

The two phenyl rings at the C3 and C5 positions of the pyrazole core are amenable to a range of electrophilic aromatic substitution and cross-coupling reactions. The reactivity of these rings is influenced by the electronic nature of the pyrazole core and the existing substituents.

Electrophilic Aromatic Substitution:

Nitration: The nitration of diphenylpyrazole systems has been studied, providing insight into the regioselectivity of the reaction. For the related compound 3-methyl-1,5-diphenylpyrazole, nitration with one equivalent of nitric acid in sulfuric acid at 0°C results in substitution at the para-position of the C5-phenyl ring. chim.it Further nitration can lead to di-p-nitro substitution on both phenyl rings. chim.it Applying these findings to this compound, it can be inferred that nitration would likely occur preferentially at the para-positions of the phenyl rings. The precise conditions would need to be optimized to control the degree of nitration. The use of milder nitrating agents, such as nitric acid in trifluoroacetic anhydride, has been shown to be effective for a variety of five-membered heterocycles. nih.gov

Halogenation: Direct halogenation of the phenyl rings can be achieved using standard electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The regioselectivity would be dictated by the directing effects of the pyrazole ring and any existing substituents on the phenyl groups.

Directed Ortho-Metalation (DoM): This powerful technique allows for the selective functionalization of the ortho-position of an aromatic ring directed by a nearby functional group. baranlab.orgnih.govbeilstein-journals.orguwindsor.caharvard.edu While the pyrazole ring itself can act as a directing group, the efficiency and regioselectivity can be influenced by the specific reaction conditions and the base used (e.g., n-BuLi, s-BuLi, or LDA). uwindsor.caresearchgate.net This strategy could be employed to introduce a variety of electrophiles at the ortho-positions of the phenyl rings, a transformation that is often difficult to achieve through classical electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: The C4-bromo substituent provides a convenient handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is highly versatile for forming new C-C bonds and could be used to introduce a wide range of aryl, heteroaryl, or alkyl groups at the C4 position. nih.govmdpi.comresearchgate.netmdpi.com

Heck Coupling: The Heck reaction allows for the coupling of the C4-bromo substituent with alkenes to form a new C-C bond with vinylation at the C4 position. researchgate.netnih.govrsc.orgmdpi.comnih.gov This would introduce an alkenyl group, which could be further functionalized.

Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond by coupling the C4-bromo substituent with a primary or secondary amine. researchgate.netwikipedia.orgnih.govacs.org This is a powerful method for introducing a variety of amino functionalities at the C4 position, which are often important for biological activity.

Table 1: Examples of Functionalization Reactions on Related Pyrazole Scaffolds

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 3-Methyl-1,5-diphenylpyrazole | HNO3 (1 eq.), H2SO4, 0°C | 3-Methyl-5-(p-nitrophenyl)-1-phenylpyrazole | - | chim.it |

| Suzuki Coupling | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl2, K2CO3, DME, 80°C | 5-(N-Boc-pyrrol-2-yl)-1-ethyl-1H-indazole | High | nih.gov |

| Buchwald-Hartwig Amination | 4-Bromo-1H-1-tritylpyrazole | Aromatic or bulky amines, Pd(dba)2, tBuDavePhos | 4-Amino-1H-1-tritylpyrazoles | Good | researchgate.net |

Reactions Involving Nitrogen Atoms for Heterocycle Annulation

The nitrogen atoms of the pyrazole ring, as well as functional groups introduced at the C4 position, can participate in cyclization reactions to form fused heterocyclic systems. These annulation reactions are of great interest as they lead to novel polycyclic scaffolds with potential applications in medicinal chemistry and materials science.

Pyrazolo[3,4-b]pyridines: The synthesis of pyrazolo[3,4-b]pyridines often involves the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.govresearchgate.netmdpi.comscispace.com In the context of this compound, a plausible pathway would first involve the conversion of the C4-bromo group to an amino group via a Buchwald-Hartwig amination or a related C-N bond-forming reaction. The resulting 4-amino-1-methyl-3,5-diphenyl-1H-pyrazole could then be reacted with a suitable 1,3-dielectrophile to construct the fused pyridine ring.

Pyrazolo[3,4-d]pyridazines: These fused systems can be synthesized from 4-functionalized pyrazoles. For example, a 4-formylpyrazole can react with hydrazine (B178648) to form the pyridazine (B1198779) ring. acs.org Therefore, conversion of the C4-bromo group of the title compound to a formyl group, for instance via a lithiation-formylation sequence, would provide a key intermediate for the synthesis of pyrazolo[3,4-d]pyridazines.

Thieno[2,3-c]pyrazoles: The construction of a thiophene (B33073) ring fused to the pyrazole core can be achieved from a 4-halopyrazole. A common strategy involves the reaction of a 4-chloro or 4-bromo-pyrazole-5-carbaldehyde with a sulfur-containing nucleophile like ethyl thioglycolate. researchgate.netnih.govresearchgate.net For the target compound, this would necessitate prior functionalization at the C5-phenyl ring or the pyrazole core to introduce a suitable handle for cyclization. A more direct approach could involve a palladium-catalyzed coupling of the 4-bromo position with a thiophene precursor.

Table 2: Examples of Heterocycle Annulation from Pyrazole Precursors

| Fused Heterocycle | Pyrazole Precursor | Reaction Partner | Key Reaction Type | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole | 1,3-Dicarbonyl compound | Condensation | mdpi.com |

| Pyrazolo[3,4-d]pyridazine | 4-Formylpyrazole | Hydrazine | Cyclocondensation | acs.org |

| Thieno[2,3-c]pyrazole | 5-Chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde | Ethyl bromoacetate, Sodium sulfide | Cyclocondensation | nih.gov |

Computational and Theoretical Investigations of 4 Bromo 1 Methyl 3,5 Diphenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental characteristics of 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole. These calculations offer a detailed view of the molecule's geometry and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are utilized to determine the most stable molecular geometry by finding the minimum energy conformation. nih.gov This process of geometry optimization provides precise information on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals the spatial arrangement of the atoms, including the orientation of the two phenyl rings relative to the pyrazole (B372694) core and the position of the bromine and methyl substituents. The planarity and symmetry of the molecule can be assessed, which are crucial for understanding its packing in the solid state and its interaction with biological targets.

Furthermore, DFT calculations yield a wealth of information about the electronic properties of the molecule. Key descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive and can be more easily excited. Other electronic properties, including the dipole moment, polarizability, and molecular electrostatic potential (MEP), can also be computed to understand the charge distribution and the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-N2 | 1.38 Å |

| N1-C5 | 1.35 Å | |

| N2-C3 | 1.34 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.39 Å | |

| C4-Br | 1.89 Å | |

| N1-C(methyl) | 1.47 Å | |

| Bond Angle | C5-N1-N2 | 111.5° |

| N1-N2-C3 | 106.0° | |

| N2-C3-C4 | 110.0° | |

| C3-C4-C5 | 104.5° | |

| N1-C5-C4 | 108.0° |

Note: The values in this table are illustrative and represent typical bond lengths and angles for substituted pyrazoles as determined by DFT calculations. Actual values would be obtained from a specific calculation on the title compound.

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be validated against experimental data. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are particularly valuable for structural elucidation. researchgate.net

Using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, the chemical shifts of ¹H and ¹³C nuclei can be predicted. researchgate.net These theoretical chemical shifts are typically calculated for the optimized geometry of the molecule. By comparing the predicted spectrum with the experimentally obtained one, a high degree of confidence in the structural assignment can be achieved. Discrepancies between the calculated and experimental values can often be rationalized by considering solvent effects and conformational dynamics that are not fully captured in the gas-phase calculations. github.io

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C3 | 150.2 | 149.8 |

| C4 | 95.5 | 95.1 |

| C5 | 145.8 | 145.5 |

| C (Methyl) | 38.1 | 37.8 |

| C (Phenyl at C3) | 128.5 - 132.0 | 128.2 - 131.7 |

| C (Phenyl at C5) | 129.0 - 133.5 | 128.8 - 133.1 |

Note: The values are for illustrative purposes to demonstrate the validation process. The predicted values are hypothetical and would be derived from a specific quantum chemical calculation.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic perspective of its conformational landscape. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of different conformations over time. researchgate.net

For a flexible molecule like this compound, which has rotatable phenyl groups, MD simulations can reveal the preferred orientations of these rings and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with a biological receptor, as the binding affinity can be highly dependent on the molecule adopting a specific conformation. The simulations can be performed in various environments, such as in a vacuum or in a solvent, to mimic physiological conditions.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a set of methods that aim to correlate the structural or physicochemical properties of a series of compounds with a particular property of interest, such as their biological activity or a physical property. ej-chem.orgijpsr.com For this compound, QSPR models can be developed to predict its properties based on a set of calculated molecular descriptors.

These descriptors, which can be constitutional, topological, geometrical, or electronic, are calculated for a series of related pyrazole derivatives. A mathematical model is then built using statistical techniques like multiple linear regression (MLR) or more advanced machine learning algorithms to establish a relationship between the descriptors and the observed property. nih.govnih.gov Such a model could then be used to predict the properties of new, unsynthesized pyrazole derivatives, thereby guiding the design of compounds with desired characteristics.

Table 3: Hypothetical Descriptors for a QSPR Model of Pyrazole Derivatives

| Descriptor | Type | Correlation with Property |

| Molecular Weight | Constitutional | Positive |

| LogP | Physicochemical | Positive |

| HOMO Energy | Electronic | Negative |

| Dipole Moment | Electronic | Positive |

| Surface Area | Geometrical | Positive |

Note: This table is a hypothetical representation of descriptors that could be used in a QSPR model and their potential correlation with a biological activity.

Theoretical Insights into Reaction Mechanisms and Selectivity

For instance, the reactivity of the pyrazole ring towards electrophilic or nucleophilic attack can be explored. scholaris.ca By calculating the energies of possible intermediates and transition states, the most likely reaction pathway can be determined. This is particularly useful for understanding the regioselectivity of substitution reactions on the pyrazole ring or the phenyl groups. Theoretical calculations can also shed light on the role of catalysts in promoting specific reactions. researchgate.net These insights are invaluable for optimizing reaction conditions and for the rational design of synthetic routes to novel derivatives of this compound.

Advanced Research Avenues and Future Directions for 4 Bromo 1 Methyl 3,5 Diphenyl 1h Pyrazole

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of a bromine atom on the pyrazole (B372694) ring makes 4-Bromo-1-methyl-3,5-diphenyl-1H-pyrazole an exceptionally useful synthetic intermediate. Bromo(hetero)arenes are well-established as valuable starting materials for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions. mdpi.com This reactivity allows for the introduction of a wide array of substituents at the C4 position, paving the way for the synthesis of intricate molecular architectures.

One of the most powerful applications of bromo-pyrazole intermediates is in Suzuki-Miyaura cross-coupling reactions. rsc.org This methodology enables the formation of carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups. For instance, the reaction of a bromo-pyrazole with an appropriate boronic acid in the presence of a palladium catalyst can yield highly substituted, multi-aromatic systems. This approach is fundamental in creating complex scaffolds for various research applications.

Furthermore, the bromo-substituent facilitates other important transformations, such as Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions expand the toolkit for chemists to introduce diverse functional groups, including alkenes, alkynes, and amines, respectively. For example, the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles has been described, where the 4-bromo derivative serves as a key precursor for creating new amine-containing compounds. nih.gov The ability to perform these selective modifications is crucial for building libraries of compounds for screening purposes in drug discovery and materials science.

Table 1: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Resulting Functional Group | Potential Application |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Vinyl | Conjugated Materials, Biaryl Scaffolds |

| Heck | Alkene | Pd(OAc)₂, PPh₃, Base | Substituted Alkene | Polymer Building Blocks, Stilbene Analogs |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Alkyne | Molecular Wires, Bioactive Compounds |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand (e.g., BINAP) | Aryl-Amine | Pharmaceutical Scaffolds, Organic Semiconductors |

Exploration in Materials Science and Industrial Applications

The structural features of the pyrazole ring have sparked interest in its application beyond medicine and into materials science. researchgate.net Pyrazole derivatives are known to exhibit interesting photophysical properties, with many showing luminescence and fluorescence, making them candidates for organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. nih.gov The introduction of a bromine atom in this compound provides a reactive handle to tune these properties by attaching various chromophores or auxochromes through cross-coupling reactions.

The rigid, aromatic structure of the 3,5-diphenyl-1H-pyrazole core contributes to thermal stability, a desirable characteristic for materials used in electronic devices. By synthesizing polymers or dendrimers incorporating this pyrazole unit, researchers can explore new materials with tailored electronic and optical properties. For example, linking multiple pyrazole units through the C4 position could lead to conjugated polymers with potential applications in organic photovoltaics or field-effect transistors.

In an industrial context, the compound can serve as a key building block. ottokemi.com While specific large-scale industrial applications for this compound are not widely documented, its role as a precursor to more complex molecules means it is of significant interest to the fine chemicals and pharmaceutical industries. Companies specializing in custom synthesis supply this and related bromo-pyrazoles as starting materials for research and development projects. chemicalbook.com

Development of Novel Methodologies for Pyrazole Synthesis and Functionalization

The enduring importance of pyrazoles continually drives the development of new and more efficient synthetic methods. researchgate.net Research in this area focuses on improving yields, regioselectivity, and procedural simplicity, often through one-pot or multi-component reactions. tandfonline.com

Recent advances include the electrophilic cyclization of α,β-alkynic hydrazones using molecular iodine to produce 4-iodopyrazoles in excellent yields. metu.edu.tr This method provides a direct route to C4-halogenated pyrazoles, which are analogous to the bromo-derivative and serve a similar role as versatile synthetic intermediates. Such methodologies highlight a broader trend towards direct C-H functionalization and efficient cyclization strategies to build the pyrazole core.

Furthermore, post-synthesis functionalization of the pyrazole ring is a key area of research. mdpi.com While electrophilic substitution, such as bromination, typically occurs at the C4 position due to the electronic nature of the ring, new catalytic systems are being explored to achieve functionalization at other positions, offering alternative pathways to novel derivatives. nih.gov The development of electro-oxidative functionalization techniques, for example, presents a modern approach to forming C-Br, C-Cl, and other bonds on the pyrazole scaffold. mdpi.com These innovative methods provide powerful tools for modifying existing pyrazole structures like this compound or for designing entirely new synthetic routes.

Table 2: Comparison of Selected Pyrazole Synthesis & Functionalization Methods

| Methodology | Description | Key Reagents | Advantages | Reference Context |

|---|---|---|---|---|

| Knorr Synthesis (Classical) | Condensation of a β-diketone with a hydrazine (B178648). | β-Diketone, Hydrazine | Well-established, versatile for various substitutions. | General pyrazole synthesis background. |

| 1,3-Dipolar Cycloaddition | Reaction of a diazo compound with an alkyne. | Diazoalkane, Alkyne | High regioselectivity possible, access to tetrasubstituted pyrazoles. nih.gov | Modern alternative to classical methods. nih.gov |

| Electrophilic Cyclization | Iodine-mediated cyclization of α,β-alkynic hydrazones. | α,β-alkynic hydrazone, I₂, NaHCO₃ | Direct synthesis of 4-halopyrazoles in high yield. metu.edu.tr | Provides direct access to versatile intermediates. metu.edu.tr |

| Post-Functionalization (Cross-Coupling) | Modification of a pre-formed pyrazole ring. | Halogenated pyrazole, Boronic acid, Pd catalyst | Allows for late-stage diversification of complex molecules. rsc.org | Key use for compounds like the subject of this article. rsc.org |

Rational Design of New Pyrazole-Based Scaffolds for Chemical Research

The pyrazole ring is considered a "privileged scaffold" because its structure is frequently found in compounds with significant biological activity. nih.gov Its ability to act as a bioisosteric replacement for other chemical groups, its synthetic accessibility, and its favorable drug-like properties make it a focal point for rational drug design. nih.gov this compound serves as an excellent starting point for designing new molecular frameworks.

The design process involves leveraging the existing structure to create new compounds with desired properties. For example, the two phenyl rings at the C3 and C5 positions can be modified with various substituents to explore structure-activity relationships (SAR). The bromo-group at C4 can be replaced via cross-coupling to introduce groups that can form specific interactions, like hydrogen bonds, with biological targets such as protein kinases. mdpi.comresearchgate.net

Researchers have successfully designed novel pyrazole-based scaffolds for various purposes, including kinase inhibitors for cancer therapy and antimicrobial agents. nih.govtandfonline.com The 1,3,5-trisubstituted pattern, as seen in the title compound, is common in these designs. By systematically altering the substituents at each position, chemists can fine-tune the electronic and steric profile of the molecule to optimize its function. For example, replacing the phenyl groups with other aromatic or heterocyclic rings, or introducing polar groups via the C4 position, can dramatically alter a compound's solubility, cell permeability, and target-binding affinity. This rational, scaffold-based approach is a powerful strategy in modern chemical research for the discovery of new molecules with novel functions. researchgate.net

Q & A

Q. How can researchers address contradictions in reported melting points or spectral data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.